molecular formula C19H19NO3S2 B2624544 N-(benzo[b]thiophen-5-yl)-4-tosylbutanamide CAS No. 941878-51-9

N-(benzo[b]thiophen-5-yl)-4-tosylbutanamide

Cat. No.: B2624544
CAS No.: 941878-51-9
M. Wt: 373.49
InChI Key: GLTGHYJJBUCTAW-UHFFFAOYSA-N
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Description

N-(benzo[b]thiophen-5-yl)-4-tosylbutanamide is a compound that belongs to the class of benzothiophene derivatives Benzothiophene is a heterocyclic compound containing a sulfur atom and a benzene ring fused together

Biochemical Analysis

Biochemical Properties

Benzothiophene derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . For instance, some benzothiophene derivatives have shown high antibacterial activity against S. aureus

Cellular Effects

The cellular effects of N-(benzo[b]thiophen-5-yl)-4-tosylbutanamide are currently unknown. Benzothiophene derivatives have been reported to have various effects on cells. For example, some benzothiophene derivatives have shown potential as antifungal agents

Molecular Mechanism

Benzothiophene derivatives have been reported to exert their effects through various mechanisms, such as enzyme inhibition or activation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[b]thiophen-5-yl)-4-tosylbutanamide typically involves the coupling of benzo[b]thiophene derivatives with tosylated butanamide. One common method involves the use of palladium-catalyzed coupling reactions. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[b]thiophen-5-yl)-4-tosylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiophene ring.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted benzothiophene derivatives with various nucleophiles.

Scientific Research Applications

N-(benzo[b]thiophen-5-yl)-4-tosylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-(benzo[b]thiophen-5-yl)-4-tosylbutanamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Raloxifene: A benzothiophene derivative used as a selective estrogen receptor modulator.

    Zileuton: A benzothiophene derivative used as a leukotriene synthesis inhibitor.

    Sertaconazole: A benzothiophene derivative used as an antifungal agent.

Uniqueness

N-(benzo[b]thiophen-5-yl)-4-tosylbutanamide is unique due to its specific structural features, such as the tosyl group and the butanamide moiety

Biological Activity

N-(benzo[b]thiophen-5-yl)-4-tosylbutanamide is a compound of significant interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

1. Overview of Benzothiophene Derivatives

Benzothiophene derivatives, including this compound, are known for their diverse biological activities. They have been reported to exhibit antimicrobial, antifungal, anticancer, and anti-inflammatory properties, making them valuable in medicinal chemistry .

The synthesis of this compound typically involves the coupling of benzo[b]thiophene derivatives with tosylated butanamide. This process yields a compound that retains the unique structural features characteristic of benzothiophene derivatives, which are crucial for their biological activity.

3.1 Antimicrobial and Antifungal Properties

Research indicates that benzothiophene derivatives can act as effective antimicrobial agents. For example, certain derivatives have shown activity against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 128 µg/mL to 256 µg/mL . Additionally, some compounds exhibit antifungal activity against Candida albicans, further supporting the potential of benzothiophene derivatives in treating infections .

3.2 Anticancer Potential

This compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that related benzothiophene compounds can inhibit tumor cell proliferation across various cancer cell lines, including MCF-7 and NCI-H460. For instance, certain analogs showed growth inhibition with GI50 values indicating selective cytotoxicity towards specific cancer types .

The mechanism by which this compound exerts its effects may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases .
  • Receptor Interaction : The compound may interact with specific receptors or proteins, leading to downstream effects that contribute to its therapeutic potential.

5. Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with other benzothiophene derivatives is useful:

Compound NameBiological ActivityMIC/GI50 Values
RaloxifeneSelective estrogen receptor modulatorNot specified
ZileutonLeukotriene synthesis inhibitorNot specified
SertaconazoleAntifungal agentNot specified
This compoundAntimicrobial, anticancerMIC: 128 µg/mL (antimicrobial)

6. Case Studies and Research Findings

Recent studies have highlighted the promising nature of benzothiophene derivatives in various applications:

  • A study on 3-halobenzo[b]thiophenes found significant antimicrobial activity against both bacteria and fungi .
  • Another investigation into spirooxindole-benzothiophene analogs revealed moderate AChE inhibitory activity, suggesting potential neuroprotective effects .

7. Conclusion

This compound represents a compound with noteworthy biological activities, particularly in antimicrobial and anticancer domains. Ongoing research into its mechanisms and applications may further elucidate its potential in therapeutic contexts. The diverse biological activities associated with benzothiophene derivatives underscore their importance in medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S2/c1-14-4-7-17(8-5-14)25(22,23)12-2-3-19(21)20-16-6-9-18-15(13-16)10-11-24-18/h4-11,13H,2-3,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTGHYJJBUCTAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC3=C(C=C2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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